molecular formula C21H20O4 B15215904 2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate

Cat. No.: B15215904
M. Wt: 336.4 g/mol
InChI Key: RXUGOCNYTIZBAG-UHFFFAOYSA-N
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Description

2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate typically involves the condensation of 4-propylbenzaldehyde with ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted chromene derivatives.

Scientific Research Applications

2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders.

    Industry: Used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways to induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

2-Oxo-2-(4-propylphenyl)ethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the 4-propylphenyl group, resulting in different biological activities and applications.

    Methyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical reactivity and properties.

    2-Oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other chromene derivatives.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

[2-oxo-2-(4-propylphenyl)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C21H20O4/c1-2-5-15-8-10-16(11-9-15)19(22)14-25-21(23)18-12-17-6-3-4-7-20(17)24-13-18/h3-4,6-12H,2,5,13-14H2,1H3

InChI Key

RXUGOCNYTIZBAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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